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molecular formula C23H19N3O5 B8518591 3-[3,4-Bis(benzyloxy)-5-nitrophenyl]-5-methyl-1,2,4-oxadiazole CAS No. 923287-59-6

3-[3,4-Bis(benzyloxy)-5-nitrophenyl]-5-methyl-1,2,4-oxadiazole

Cat. No. B8518591
M. Wt: 417.4 g/mol
InChI Key: WNENDHPEOXANJS-UHFFFAOYSA-N
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Patent
US08907099B2

Procedure details

To a stirred solution of 3,4-bis-benzyloxy-N′-hydroxy-5-nitro-benzamidine (1.0 g, 2.54 mmol) in dimethylformamide (5 mL) at room temperature was added 1,1-carbonyldiimidazole (0.494 g, 3.048 mmol) in one portion and the mixture was stirred at room temperature for ninety minutes. Thereupon, acetic acid (0.184 g, 3.067 mmol) was added dropwise and the mixture was allowed to stir for two hours at room temperature, then at 155° C. for three hours. The mixture was allowed to cool to room temperature, and poured onto ice-water (100 mL). Brine (10 mL) was added and the resulting precipitate was removed by filtration, washed with water and dried in air. The solid was then dissolved in dichloromethane (20 mL) and a spatula tip of activated charcoal was added. After stirring for twenty minutes, the suspension was filtered through celite and the filtrate was evaporated to leave a yellow oil that solidified on standing. After recrystallisation from dichloromethane/petroleum ether, 3-(3,4-bis-benzyloxy-5-nitrophenyl)-5-methyl-[1,2,4]oxadiazole was obtained as a pale yellow solid (0.537 g, 51%).
Name
3,4-bis-benzyloxy-N′-hydroxy-5-nitro-benzamidine
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0.494 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([N+:27]([O-:29])=[O:28])[C:18]=1[O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:12]([NH2:15])=[N:13][OH:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:30](O)(=O)[CH3:31]>CN(C)C=O.[Cl-].[Na+].O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([C:12]2[N:15]=[C:30]([CH3:31])[O:14][N:13]=2)[CH:16]=[C:17]([N+:27]([O-:29])=[O:28])[C:18]=1[O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
3,4-bis-benzyloxy-N′-hydroxy-5-nitro-benzamidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=NO)N)C=C(C1OCC1=CC=CC=C1)[N+](=O)[O-]
Name
1,1-carbonyldiimidazole
Quantity
0.494 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.184 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for ninety minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for two hours at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice-water (100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in dichloromethane (20 mL)
ADDITION
Type
ADDITION
Details
a spatula tip of activated charcoal was added
STIRRING
Type
STIRRING
Details
After stirring for twenty minutes
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil that solidified
CUSTOM
Type
CUSTOM
Details
After recrystallisation from dichloromethane/petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1OCC1=CC=CC=C1)[N+](=O)[O-])C1=NOC(=N1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.537 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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